molecular formula C7H11NO3 B085842 Ethyl 3-oxopyrrolidine-1-carboxylate CAS No. 14891-10-2

Ethyl 3-oxopyrrolidine-1-carboxylate

Cat. No.: B085842
CAS No.: 14891-10-2
M. Wt: 157.17 g/mol
InChI Key: DQYGBMLEVQLDQC-UHFFFAOYSA-N
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Description

Ethyl 3-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a heterocyclic compound that contains a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

Ethyl 3-oxopyrrolidine-1-carboxylate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that the compound contains a pyrrolidine ring, which is a versatile scaffold in drug discovery . The interaction of this compound with its targets and the resulting changes would depend on the specific targets it interacts with.

Biochemical Pathways

Compounds with a pyrrolidine ring are known to be involved in a variety of biological activities . The downstream effects would depend on the specific pathways that this compound affects.

Pharmacokinetics

It’s known that the compound is soluble in most organic solvents but insoluble in water . This suggests that its bioavailability could be influenced by its solubility properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its stability is pH-dependent. In acidic environments (pH < 2), the Boc protecting group it contains may undergo hydrolysis, reducing the compound’s stability. In neutral or slightly acidic environments (ph 4-6), it can exist relatively stably .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-oxopyrrolidine-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 3-hydroxy-1-pyrrolidinecarboxylic acid tert-butyl ester with Dess-Martin periodinane in dichloromethane. The reaction mixture is stirred at room temperature for 16 hours, followed by filtration and purification using silica gel chromatography .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 3-oxopyrrolidine-1-carboxylate can be compared with other similar compounds such as:

  • Ethyl 2-oxopyrrolidine-3-carboxylate
  • 1-Boc-3-pyrrolidinone
  • tert-Butyl 3-oxopiperidine-1-carboxylate

Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile building block in organic synthesis .

By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.

Properties

IUPAC Name

ethyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYGBMLEVQLDQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298884
Record name ethyl 3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14891-10-2
Record name 14891-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126739
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 3-oxopyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 14891-10-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of ethyl 3-oxopyrrolidine-1-carboxylate in the synthesis of camptothecin?

A: this compound is a crucial intermediate in the synthesis of 2,3-dihydro-1H-pyrrolo[3,2-b]quinoline. [] This specific isomer is formed through a base-catalyzed Friedlander condensation reaction where this compound reacts with an appropriate aromatic aldehyde. While not the desired isomer for camptothecin synthesis, its formation allows researchers to understand the regioselectivity of the reaction and optimize conditions to favor the synthesis of the desired 2,3-dihydro-1H-pyrrolo[3,4-b]quinoline isomer.

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